N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride
Overview
Description
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group (–CSNH–) attached to a 2-chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can be synthesized through the reaction of 2-chloroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-chloroaniline and methyl isothiocyanate are combined with a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thiocarbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(2-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
Substituted Thiocarbamates: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Scientific Research Applications
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The thiocarbamoyl group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various molecular pathways and targets, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-N-methylcarbamoyl chloride
- N-(2-Chlorophenyl)-N-methylthiourea
- N-(2-Chlorophenyl)-N-methylisothiocyanate
Uniqueness
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it has a unique combination of the thiocarbamoyl group and the 2-chlorophenyl moiety, which contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(2-chlorophenyl)-N-methylcarbamothioyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXLJQMMWKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374039 | |
Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-72-7 | |
Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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